Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. S-Ethyl-N-phenyl-isothiourea is a compound that has garnered attention due to its ability to inhibit NOS. The inhibition of NOS can have therapeutic implications in conditions where NO production is dysregulated, such as in inflammatory diseases, sepsis, and neurodegenerative disorders124.
A series of substituted N-phenylisothiourea analogues, including S-Ethyl-N-phenyl-isothiourea, were synthesized to investigate the structure-activity relationship of this class of inhibitors. [] While the specific synthesis procedure for S-Ethyl-N-phenyl-isothiourea is not detailed in the provided abstracts, a general synthesis pathway for substituted N-phenylisothioureas involves reacting phenylisothiocyanate with the corresponding amine in the presence of a base. []
The molecular structure of S-Ethyl-N-phenyl-isothiourea has been determined using X-ray crystallography. [, ] These studies provide detailed information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. Notably, the crystal structure of S-Ethyl-N-phenyl-isothiourea reveals the presence of a planar phenyl ring attached to the isothiourea moiety. []
S-Ethyl-N-phenyl-isothiourea can be used as a ligand in coordination chemistry. [] For instance, it reacts with divalent tellurium to form a hypervalent tellurium (II) complex. [] The reaction involves a tautomeric conversion of the thiourea ligand to an isomeric isothiourea, involving the transfer of a thiourea proton to a thiazolyl ring. []
S-Ethyl-N-phenyl-isothiourea has been identified as a potent competitive inhibitor of human NOS isozymes, with low nanomolar Ki values for inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) forms. This compound does not act as a substrate for eNOS and its binding alters the environment of the bound heme, which is crucial for the enzymatic activity of NOS. The selectivity of S-Ethyl-N-phenyl-isothiourea and its analogs for iNOS over eNOS suggests that these compounds can be fine-tuned to target specific NOS isoforms, which is beneficial for therapeutic purposes. For instance, one analog demonstrated up to 190-fold selectivity for iNOS over eNOS, indicating the potential for highly selective NOS inhibition14.
In the medical field, S-Ethyl-N-phenyl-isothiourea has been studied for its role in reversing septic vasodilation. In a study involving sheep with induced hyperdynamic sepsis, the administration of S-Ethyl-N-phenyl-isothiourea resulted in a complete reversal of the hyperdynamic circulation. This suggests that the compound could be a promising therapeutic agent in the management of septic shock, a condition characterized by excessive NO production leading to vasodilation and hypotension2.
The compound has also been used in pharmacological research to explore the physiological roles of the histamine H4 receptor. An analog of S-Ethyl-N-phenyl-isothiourea, S-(2-guanidylethyl)-isothiourea, was identified as a high-affinity agonist for the H4 receptor. This nonimidazole ligand serves as a pharmacological tool to further investigate the functions of the H4 receptor, which is implicated in immune response and inflammation3.
In neurological studies, S-Ethyl-N-phenyl-isothiourea and its analogs have shown promise due to their selectivity for neuronal NOS. One particular analog exhibited significant selectivity for nNOS over other isoforms, which could be advantageous in treating neurodegenerative diseases where excessive NO production by nNOS is detrimental. The ability to selectively inhibit nNOS could lead to neuroprotective strategies in conditions such as stroke, Alzheimer's disease, and Parkinson's disease4.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6